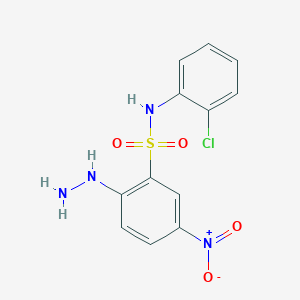
N-(2-chlorophenyl)-2-hydrazinyl-5-nitrobenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-chlorophenyl)-2-hydrazinyl-5-nitrobenzene-1-sulfonamide” is a complex organic compound. It contains a sulfonamide group (-SO2NH2), a nitro group (-NO2), a hydrazine group (-NH-NH2), and a chlorophenyl group (a benzene ring with a chlorine atom). Each of these functional groups contributes to the chemical behavior of the compound .
Molecular Structure Analysis
The molecular structure of a compound like this would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography can provide detailed information about the molecular structure .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the nitro group is electron-withdrawing, which could make the compound more reactive towards nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its structure and functional groups. For example, the presence of polar functional groups like sulfonamide and nitro could increase the compound’s solubility in polar solvents .Scientific Research Applications
Antiviral Activity
N-(2-chlorophenyl)-2-hydrazinyl-5-nitrobenzene-1-sulfonamide derivatives have shown potential in antiviral applications. For instance, Chen et al. (2010) synthesized new derivatives starting from 4-chlorobenzoic acid, which exhibited anti-tobacco mosaic virus activity (Chen et al., 2010).
Cancer Cell Apoptosis
Compounds with a similar sulfonamide structure have been investigated for their pro-apoptotic effects in cancer cells. Cumaoğlu et al. (2015) synthesized compounds that significantly reduced cell proliferation and induced mRNA expression of pro-apoptotic genes in human hepatocellular, breast, and colon cancer cell lines (Cumaoğlu et al., 2015).
Synthesis of Sulfonamides
The synthesis of sulfonamides, including derivatives of N-(2-chlorophenyl)-2-hydrazinyl-5-nitrobenzene-1-sulfonamide, is an area of research. Mokhtari et al. (2018) developed a paired electrochemical method for synthesizing new sulfonamides, highlighting a green chemistry approach (Mokhtari et al., 2018).
Versatile Applications in Organic Synthesis
These sulfonamides are useful in organic synthesis. Fukuyama et al. (1995) demonstrated that nitrobenzenesulfonamides are versatile for the preparation of secondary amines and for protecting amines (Fukuyama et al., 1995).
Enzyme Inhibition
Sulfonamide compounds, including N-(2-chlorophenyl)-2-hydrazinyl-5-nitrobenzene-1-sulfonamide, have been studied for their inhibitory effects on enzymes. For instance, Arshia et al. (2019) synthesized benzophenone sulfonamides hybrids that showed good urease enzyme inhibitory activity (Arshia et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-chlorophenyl)-2-hydrazinyl-5-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O4S/c13-9-3-1-2-4-10(9)16-22(20,21)12-7-8(17(18)19)5-6-11(12)15-14/h1-7,15-16H,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGCERUUIRXZIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NN)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-hydrazinyl-5-nitrobenzene-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2,2-Bis(furan-2-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2636665.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2636671.png)
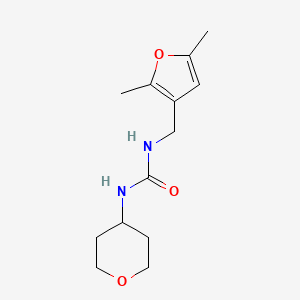
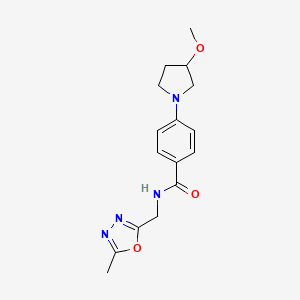
![Benzyl (2-((octahydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)carbamate](/img/structure/B2636675.png)

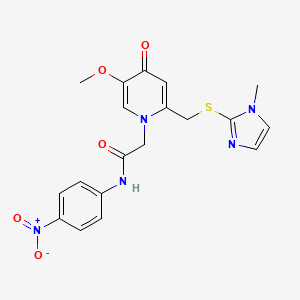
![2-[(4-Chlorophenyl)methylsulfanyl]-4-[3-(trifluoromethyl)phenoxy]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2636679.png)
![N-(4-chlorophenyl)-2-{[6-(3-methoxybenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2636681.png)
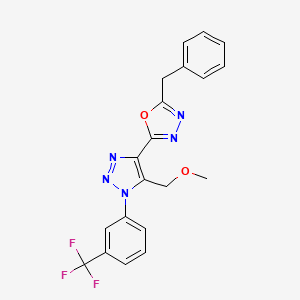
![Tert-butyl (5R)-5-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate;hydrochloride](/img/structure/B2636684.png)
![4-((4-fluorophenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)butanamide](/img/structure/B2636685.png)
![1-(9-Bromo-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2636687.png)